molecular formula C12H18N2O4 B4909865 2-[4-(4-Nitrophenoxy)butylamino]ethanol

2-[4-(4-Nitrophenoxy)butylamino]ethanol

Cat. No.: B4909865
M. Wt: 254.28 g/mol
InChI Key: GCCFLMCOKKMAJW-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)butylamino]ethanol is a synthetic alkanolamine derivative characterized by a nitro-substituted phenoxy group and a butylaminoethanol backbone. The compound’s functional groups—nitrophenoxy, butylamino, and ethanol—impart unique physicochemical properties, making it relevant in pharmaceutical and industrial contexts. For instance, nitroaromatic compounds are often bioactive, while alkanolamines are widely used in CO₂ capture and corrosion inhibition .

Properties

IUPAC Name

2-[4-(4-nitrophenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c15-9-8-13-7-1-2-10-18-12-5-3-11(4-6-12)14(16)17/h3-6,13,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFLMCOKKMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenoxy)butylamino]ethanol typically involves the reaction of 4-nitrophenol with butylamine, followed by the introduction of an ethanolamine moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-nitrophenol with butylamine to form 4-(4-nitrophenoxy)butylamine.

    Step 2: Reaction of 4-(4-nitrophenoxy)butylamine with ethanolamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminophenoxy)butylamino]ethanol.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)butylamino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the butylaminoethanol backbone provides flexibility and solubility. These interactions can affect various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Functional Differences :

  • Bioactivity: Phenylethanolamine A is a β-adrenergic agonist with "lean meat" effects in livestock, analogous to ractopamine and clenbuterol . The nitro group in this compound may confer similar bioactivity, but evidence for this is lacking.
  • Applications: Phenylethanolamine A is regulated due to its misuse in animal feed, while this compound’s applications remain underexplored but may align with industrial uses (e.g., corrosion inhibition) .

2-(Butylamino)ethanol

Structural Similarities: Both compounds share a butylaminoethanol backbone. However, 2-(Butylamino)ethanol lacks the nitrophenoxy group, simplifying its structure (C₆H₁₅NO) .

Property Comparison :

Property This compound 2-(Butylamino)ethanol
Molecular Complexity High (nitroaromatic + ether linkage) Low (simple alkanolamine)
Basicity Likely reduced due to electron-withdrawing nitro group Higher (typical alkanolamine pKa ~9-10)
Applications Potential β-agonist or specialty chemical CO₂ capture, corrosion inhibition

Alkanolamines in CO₂ Capture

Secondary alkanolamines like 2-(Butylamino)ethanol and 2-(Ethylamino)ethanol are extensively studied for CO₂ solubility and regeneration efficiency. For example:

  • The nitro group in this compound may hinder CO₂ interaction due to steric and electronic effects.
  • Thermal Stability: Alkanolamines degrade at elevated temperatures (e.g., aqueous amines lose ~15% efficiency after 100 hours at 120°C). Nitroaromatic groups could exacerbate degradation via redox reactions .

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